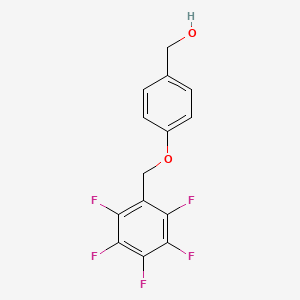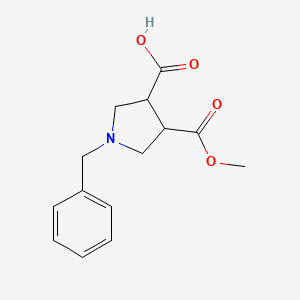
4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene
Übersicht
Beschreibung
“4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene” is a chemical compound with the molecular formula C6H2F9I and a molecular weight of 371.97 g/mol. It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butene backbone with three fluorine atoms attached to the 4th carbon atom, an iodine atom attached to the 1st carbon atom, and two trifluoromethyl groups attached to the 3rd carbon atom .Wissenschaftliche Forschungsanwendungen
Regio- and Stereo-specific Preparations
- The compound has been used in the preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a regio- and stereo-specific compound prepared from ethyl 4,4,4-trifluoro-2-butynote (Qing & Zhang, 1997).
Synthesis of Novel Compounds
- This chemical has been instrumental in synthesizing new compounds like 1,2,3,4-tetrakis(perfluoroalkyl) 1,3-butadienes, designed for biological uses like serving as inert oxygen carriers (Jeanneaux et al., 1974).
- It's also used in the preparation and reactions of 4-Alkoxy-2,2-bis(trifluoromethyl)thietanes, which involve complex chemical processes (Kitazume et al., 1976).
Innovative Synthetic Approaches
- Innovative approaches have been developed using this compound to create CF3-containing furan-3-ones and (bis)pyrazoles (Bazhin et al., 2014).
Advanced Polymeric Materials
- The compound is a key ingredient in synthesizing novel fluorinated polyimides, which have broad applications in materials science due to their thermal stability and mechanical properties (Yin et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds such as 4-iodobenzotrifluoride and 1-iodo-3,5-bis(trifluoromethyl)benzene have been used in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Similar compounds have been used in various chemical reactions, such as aminocarbonylation and mizoroki-heck reaction . These reactions involve the interaction of the compound with other molecules, leading to the formation of new compounds .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Result of Action
Similar compounds have been used in chemical reactions to form new compounds . This suggests that the compound may have the ability to alter molecular structures.
Action Environment
The action of 4,4,4-Trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene can be influenced by environmental factors . For instance, it is noted that the compound may accumulate in confined spaces, particularly at or below ground level . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(E)-4,4,4-trifluoro-1-iodo-3,3-bis(trifluoromethyl)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXXWXEWWBMQR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)


